molecular formula C10H12ClNO B1326733 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 890045-10-0

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1326733
CAS RN: 890045-10-0
M. Wt: 197.66 g/mol
InChI Key: QHMWWRCUIVCEAV-UHFFFAOYSA-N
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Description

“6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C11H12ClNO3 . It is also known as “ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” and has a molecular weight of 241.67 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives from the reaction of P-Chlorophenol and substituted aromatic aldehyde in methanolic ammonia solution has been described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 . The compound has a topological polar surface area of 47.6 Ų and a complexity of 262 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.67 g/mol and an exact mass of 241.0505709 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is involved in chemical reactions leading to various compounds. For instance, it has been synthesized through reactions involving diethyl acetylenedicarboxylate with amines and hydrolyzed with hydrochloric acid, showing potential in organic synthesis and structural studies (Iwanami et al., 1964).

Agricultural Applications

  • Benzoxazinones, to which 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is related, have been studied in the context of agricultural science. They play a role in triazine resistance in plants, potentially offering insights into herbicide resistance and environmental sustainability (Willett et al., 2016).

Biological Activity and Potential Therapeutic Uses

  • Derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one, closely related to 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, have shown potential in pharmacology, particularly in the development of anticonvulsant agents (De Marchi et al., 1971).

Antibacterial Properties

  • Studies have synthesized compounds like 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluated them for antibacterial activity, suggesting their potential use in developing new antibacterial agents (Kadian et al., 2012).

Materials Science Applications

  • Benzoxazine compounds, including 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, have been explored for their thermal properties and potential applications in creating thermosetting resins, indicating their relevance in materials science and engineering (Muraoka et al., 2022).

properties

IUPAC Name

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMWWRCUIVCEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

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